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Compound of Interest

Compound Name: 4-(Tetrahydropyran-4-yloxy)aniline

Cat. No.: B1345294 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-

alkylation of 4-(tetrahydropyran-4-yloxy)aniline, a key intermediate in the synthesis of

various pharmaceutically active compounds. The protocols outlined below describe three

common and effective methods for this transformation: Reductive Amination, N-Alkylation with

Alcohols via Borrowing Hydrogen catalysis, and Classical N-Alkylation with Alkyl Halides.

Introduction
N-alkylation of anilines is a fundamental transformation in organic synthesis, enabling the

introduction of alkyl substituents to the nitrogen atom. This modification is crucial in drug

discovery for modulating the physicochemical properties, pharmacological activity, and

metabolic stability of lead compounds. 4-(Tetrahydropyran-4-yloxy)aniline is a valuable

building block, and its N-alkylated derivatives are precursors to a wide range of biologically

active molecules. The choice of N-alkylation protocol depends on factors such as the desired

alkyl group, substrate compatibility, and scalability.

Comparative Summary of N-Alkylation Protocols
The following table summarizes the key quantitative parameters for the described N-alkylation

protocols for 4-(tetrahydropyran-4-yloxy)aniline. The data presented are representative and

may require optimization for specific substrates and scales.
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Protocol
Alkylatin
g Agent

Catalyst/
Reagent

Solvent
Temperat
ure (°C)

Reaction
Time (h)

Typical
Yield (%)

Reductive

Amination

Aldehyde

or Ketone

Sodium

triacetoxyb

orohydride

Dichlorome

thane

(DCM) or

1,2-

Dichloroeth

ane (DCE)

Room

Temperatur

e

2-24 85-95

N-

Alkylation

with

Alcohols

(Borrowing

Hydrogen)

Primary or

Secondary

Alcohol

[Ru(p-

cymene)Cl

₂]₂ / Ligand

Toluene or

Dioxane
80-120 12-24 70-90

Classical

N-

Alkylation

Alkyl

Halide (Br,

I)

K₂CO₃ or

Cs₂CO₃

Acetonitrile

(MeCN) or

Dimethylfor

mamide

(DMF)

50-100 4-12 60-85

Experimental Protocols
Protocol 1: Reductive Amination
This method involves the reaction of 4-(tetrahydropyran-4-yloxy)aniline with a carbonyl

compound to form an imine intermediate, which is subsequently reduced in-situ to the

corresponding N-alkylated amine.[1][2]

Materials:

4-(Tetrahydropyran-4-yloxy)aniline

Aldehyde or Ketone (1.1 - 1.5 eq)

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)
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Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Acetic Acid (catalytic)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Standard glassware for organic synthesis

Procedure:

To a stirred solution of 4-(tetrahydropyran-4-yloxy)aniline (1.0 eq) in DCM or DCE, add the

aldehyde or ketone (1.1 - 1.5 eq).

Add a catalytic amount of acetic acid (e.g., 0.1 eq) and stir the mixture at room temperature

for 30 minutes to facilitate imine formation.

Add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise to the reaction mixture.

Stir the reaction at room temperature and monitor its progress by Thin Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃

solution.

Separate the organic layer, and extract the aqueous layer with DCM.

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter,

and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the desired

N-alkylated product.
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Reaction Setup Reaction Work-up & Purification
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Caption: Workflow for Reductive Amination.

Protocol 2: N-Alkylation with Alcohols (Borrowing
Hydrogen)
This protocol utilizes an alcohol as the alkylating agent in the presence of a transition metal

catalyst, following the principles of "borrowing hydrogen" or "hydrogen autotransfer" catalysis.

[2][3] This method is considered environmentally friendly as water is the primary byproduct.

Materials:

4-(Tetrahydropyran-4-yloxy)aniline

Primary or Secondary Alcohol (1.2 - 2.0 eq)

Ruthenium or Iridium catalyst (e.g., [Ru(p-cymene)Cl₂]₂) (1-5 mol%)

Ligand (if required)

Base (e.g., K₂CO₃ or t-BuOK)

Anhydrous Toluene or Dioxane

Inert atmosphere (Nitrogen or Argon)

Standard Schlenk line equipment

Procedure:
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To an oven-dried Schlenk tube, add the Ruthenium or Iridium catalyst, ligand (if applicable),

and base under an inert atmosphere.

Add 4-(tetrahydropyran-4-yloxy)aniline (1.0 eq) and the alcohol (1.2 - 2.0 eq).

Add anhydrous toluene or dioxane via syringe.

Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at the specified

temperature (80-120 °C).

Stir the reaction and monitor its progress by TLC or GC-MS.

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of

celite to remove the catalyst.

Wash the filtrate with water and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel.

Inert Atmosphere Setup Reaction Work-up & Purification
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Caption: Workflow for Borrowing Hydrogen N-Alkylation.

Protocol 3: Classical N-Alkylation with Alkyl Halides
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This is a traditional method for N-alkylation involving the nucleophilic substitution of an alkyl

halide by the aniline. Careful control of stoichiometry is necessary to minimize over-alkylation.

[4][5]

Materials:

4-(Tetrahydropyran-4-yloxy)aniline

Alkyl Halide (iodide or bromide preferred) (1.0 - 1.2 eq)

Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0 - 3.0 eq)

Acetonitrile (MeCN) or Dimethylformamide (DMF)

Standard glassware for organic synthesis

Procedure:

In a round-bottom flask, dissolve 4-(tetrahydropyran-4-yloxy)aniline (1.0 eq) in MeCN or

DMF.

Add the base (e.g., K₂CO₃) (2.0 - 3.0 eq).

Add the alkyl halide (1.0 - 1.2 eq) dropwise to the stirred suspension.

Heat the reaction mixture to the desired temperature (50-100 °C) and stir until the starting

material is consumed, as monitored by TLC.

After cooling to room temperature, filter off the inorganic salts and wash the filter cake with

the reaction solvent.

Concentrate the filtrate under reduced pressure.

Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to

remove any remaining salts and DMF.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
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Purify the crude product by flash column chromatography.

Reaction Setup Reaction Work-up & Purification

Start 4-(THP-O)aniline + Base
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Caption: Workflow for Classical N-Alkylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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